(3,6-Dimethylpyridazin-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,6-dimethylpyridazin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDFZMZULMEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3,6 Dimethylpyridazin 4 Yl Methanol
Established Synthetic Routes to (3,6-Dimethylpyridazin-4-yl)methanol
While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be postulated through established organic chemistry transformations analogous to those used for other substituted pyridazines and related heterocyclic systems.
Multistep Synthesis from Precursors
A plausible multistep synthesis would likely commence from a more readily available polysubstituted pyridazine (B1198779). One hypothetical, yet chemically sound, approach involves the selective oxidation of a trimethylpyridazine precursor, followed by functional group manipulation. The key challenge in such a route is achieving regioselectivity in the oxidation step.
The initial step would be the synthesis of a suitable starting material, such as 3,4,6-trimethylpyridazine. Subsequently, the methyl group at the 4-position would be selectively oxidized to a carboxylic acid. This transformation can be challenging due to the presence of multiple oxidizable methyl groups. However, variations in reaction conditions, such as the choice of oxidizing agent and temperature, can sometimes afford the desired regioselectivity.
A potential, though not explicitly documented, synthetic scheme is outlined below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 3,4,6-Trimethylpyridazine | 1. Oxidizing agent (e.g., KMnO₄, SeO₂) 2. Controlled temperature | 3,6-Dimethylpyridazine-4-carboxylic acid |
| 2 | 3,6-Dimethylpyridazine-4-carboxylic acid | Esterification (e.g., CH₃OH, H⁺ catalyst) | Methyl 3,6-dimethylpyridazine-4-carboxylate |
| 3 | Methyl 3,6-dimethylpyridazine-4-carboxylate | Reduction (e.g., LiAlH₄ in THF) | This compound |
| This table represents a hypothetical synthetic pathway based on standard organic chemistry principles, as direct literature for this specific synthesis is scarce. |
Reductive Pathways for Carboxylic Acid Derivatives
A more direct and common method for the synthesis of heterocyclic methanols is the reduction of a corresponding carboxylic acid or its ester derivative. Assuming the successful synthesis of 3,6-dimethylpyridazine-4-carboxylic acid or its ester as described above, this precursor can be converted to this compound via a reductive pathway.
Powerful reducing agents are typically required for the reduction of carboxylic acids and esters. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the carbonyl group to a primary alcohol. libretexts.org The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. libretexts.org
An alternative, milder reducing agent for the reduction of esters to aldehydes is Diisobutylaluminium hydride (DIBAL-H), though for the complete reduction to the alcohol, a stronger reagent like LiAlH₄ is generally preferred. libretexts.org The general transformation is as follows:
General Reaction Scheme for Reduction:
Starting Material: 3,6-Dimethylpyridazine-4-carboxylic acid or its ester
Reagent: Lithium aluminum hydride (LiAlH₄)
Solvent: Anhydrous Tetrahydrofuran (THF)
Product: this compound
Role of this compound as a Synthetic Intermediate
The chemical structure of this compound, featuring a reactive primary alcohol group attached to a heterocyclic core, suggests its potential as a versatile synthetic intermediate for the construction of more complex molecules.
Precursor in the Synthesis of Dithiouronium Derivatives
Although no specific examples of the reaction of this compound to form dithiouronium derivatives have been documented, the transformation is chemically plausible. The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester. Subsequent nucleophilic substitution with thiourea (B124793) would yield the corresponding isothiouronium salt. Dimerization or further reaction could potentially lead to dithiouronium derivatives. This type of reaction is a known method for introducing the thiouronium moiety onto a carbon backbone.
Building Block for Complex Heterocyclic Architectures
The hydroxymethyl group of this compound provides a handle for further synthetic elaborations, making it a potential building block for more complex heterocyclic architectures. The alcohol functionality can undergo a variety of reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of C-C and C-N bond-forming reactions, such as condensations, Wittig reactions, or amide couplings.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers, linking the pyridazine core to other molecular fragments.
Esterification: Condensation with carboxylic acids or their derivatives would yield esters, which can be useful as protecting groups or as intermediates in further transformations.
Nucleophilic Substitution: Conversion of the hydroxyl group to a leaving group allows for the introduction of various nucleophiles, including amines, azides, and cyanides, thereby enabling the construction of diverse molecular scaffolds.
These potential transformations are summarized in the following table:
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | PCC, DMP, or Swern oxidation | Aldehyde |
| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid |
| Etherification | NaH, Alkyl halide (R-X) | Ether (-OCH₂R) |
| Esterification | Acyl chloride (RCOCl), Pyridine (B92270) | Ester (-OCOCH₂R) |
| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂X) |
| This table illustrates potential, but not experimentally verified, reactions of this compound. |
Novel and Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry approaches for the synthesis of this compound have not been reported, general green principles can be applied to its hypothetical synthesis.
Key areas for the application of green chemistry in this context could include:
Catalysis: The use of catalytic, rather than stoichiometric, reagents for oxidation and reduction steps would reduce waste. For instance, catalytic hydrogenation could be an alternative to metal hydride reagents for the reduction of the carboxylic acid derivative, although this can be challenging for carbonyl groups. libretexts.org
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, would improve the environmental profile of the synthesis.
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted or flow chemistry synthesis, could reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
The development of novel synthetic routes that adhere to these principles would represent a significant advancement in the sustainable production of this compound and other valuable pyridazine derivatives.
Catalytic Transformations for Enhanced Efficiency
The efficient synthesis of this compound often relies on a multi-step approach commencing with the construction of a suitably substituted pyridazine core. A plausible and efficient synthetic strategy involves the initial preparation of 3,4,6-trimethylpyridazine. While specific catalytic methods for the direct synthesis of this precursor are not extensively documented, general principles of pyridazine synthesis, such as the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648), can be catalytically enhanced.
The subsequent reduction of the carboxylic acid or its ester derivative to the primary alcohol, this compound, is a critical step where catalytic methods offer significant advantages. A variety of catalytic systems can be employed for this reduction, offering high yields and selectivity.
| Catalyst System | Substrate | Product | Efficiency |
| Ruthenium-based Catalysts | 3,6-Dimethylpyridazine-4-carboxylic acid ester | This compound | High yields under mild conditions |
| Nickel-based Catalysts | 3,6-Dimethylpyridazine-4-carboxylic acid | This compound | Effective with silane (B1218182) reductants |
| Borane Complexes | 3,6-Dimethylpyridazine-4-carboxylic acid | This compound | High chemoselectivity |
Table 1: Catalytic Systems for the Reduction of 3,6-Dimethylpyridazine-4-carboxylic Acid Derivatives
Environmentally Benign Reaction Conditions
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. This involves the use of less hazardous reagents, renewable solvents, and energy-efficient processes.
One of the primary focuses in developing environmentally benign syntheses is the replacement of harsh and stoichiometric oxidizing and reducing agents. For the oxidation of the methyl group, catalytic aerobic oxidation presents a greener alternative. This method utilizes molecular oxygen as the ultimate oxidant, with a catalyst mediating the reaction, thereby minimizing the generation of hazardous waste.
In the reduction step, the use of catalytic transfer hydrogenation has emerged as an eco-friendly approach. This method often employs a safe hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst, avoiding the need for high-pressure hydrogen gas. Furthermore, recent advancements have led to the development of reduction methods that can be performed in aqueous media, significantly reducing the reliance on volatile organic solvents. For instance, the reduction of carboxylic acids to alcohols can be achieved via their S-2-pyridyl thioesters using sodium borohydride (B1222165) in ethanol, a greener solvent.
| Green Chemistry Approach | Reaction Step | Reagents/Conditions | Environmental Benefit |
| Catalytic Aerobic Oxidation | Oxidation of C4-methyl group | O2, Transition metal catalyst | Reduces use of stoichiometric oxidants |
| Catalytic Transfer Hydrogenation | Reduction of carboxylic acid | Formic acid/Isopropanol, Pd/C | Avoids high-pressure H2 gas |
| Aqueous Media Reactions | Reduction of carboxylic acid | NaBH4, Ethanol | Reduces use of volatile organic solvents |
Table 2: Environmentally Benign Approaches in the Synthesis of this compound
The development of these catalytic and environmentally friendly methodologies not only improves the efficiency and safety of the synthesis of this compound but also aligns with the growing demand for sustainable practices in the chemical industry.
Chemical Transformations and Derivatization Strategies of 3,6 Dimethylpyridazin 4 Yl Methanol
Functionalization of the Pyridazine (B1198779) Core
The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards nucleophilic and electrophilic reagents. Functionalization of the pyridazine core of (3,6-Dimethylpyridazin-4-yl)methanol can be challenging due to the presence of the deactivating effect of the two nitrogen atoms. However, specific positions on the ring may be susceptible to substitution reactions under appropriate conditions. While direct electrophilic substitution on the pyridazine ring is generally difficult, metal-catalyzed cross-coupling reactions can be employed to introduce new substituents. For instance, palladium-catalyzed reactions such as Suzuki or Stille couplings could potentially be used to introduce aryl or vinyl groups at specific positions, provided a suitable leaving group is present on the pyridazine ring.
Reactions Involving the Hydroxymethyl Moiety
The hydroxymethyl group at the C4 position is a primary alcohol and thus can undergo a variety of well-established chemical transformations. These reactions provide a straightforward route to modify the periphery of the pyridazine core, leading to the synthesis of a wide range of functionalized derivatives.
The hydroxyl group of this compound can readily participate in etherification and esterification reactions. Etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base, such as sodium hydride, to form the corresponding ethers.
Esterification can be carried out using various reagents and conditions. For example, reaction with carboxylic acids in the presence of an acid catalyst, or more efficiently with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine, will yield the corresponding esters. These reactions are generally high-yielding and allow for the introduction of a wide variety of ester functionalities.
Table 1: Examples of Etherification and Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Methyl iodide, NaH | 4-(Methoxymethyl)-3,6-dimethylpyridazine |
| This compound | Acetyl chloride, Pyridine | (3,6-Dimethylpyridazin-4-yl)methyl acetate |
| This compound | Benzoic anhydride, Et3N | (3,6-Dimethylpyridazin-4-yl)methyl benzoate |
The primary alcohol of the hydroxymethyl moiety can be oxidized to the corresponding aldehyde, 3,6-dimethylpyridazine-4-carbaldehyde (B2808318), using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). Further oxidation with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the formation of 3,6-dimethylpyridazine-4-carboxylic acid.
Conversely, while the hydroxymethyl group is already in a reduced state, the pyridazine ring itself can be susceptible to reduction under certain conditions. However, selective reduction of the pyridazine ring without affecting the hydroxymethyl group would require careful selection of reagents and reaction conditions.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
| This compound | PCC | 3,6-Dimethylpyridazine-4-carbaldehyde |
| This compound | KMnO4 | 3,6-Dimethylpyridazine-4-carboxylic acid |
Synthesis of Advanced Pyridazine Derivatives
This compound serves as a key intermediate for the synthesis of more complex and advanced pyridazine-containing scaffolds. The reactivity of the hydroxymethyl group allows for its conversion into other functional groups, which can then participate in cyclization and other bond-forming reactions.
One important transformation is the conversion of the hydroxymethyl group to an azidomethyl group, which can then be used in the synthesis of triazole-containing pyridazines. This can be achieved in a two-step process. First, the alcohol is converted to a good leaving group, for example, by reaction with methanesulfonyl chloride or tosyl chloride to form the corresponding mesylate or tosylate. Subsequent nucleophilic substitution with sodium azide (B81097) yields 4-(azidomethyl)-3,6-dimethylpyridazine. This azide derivative can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with various alkynes to form 1,2,3-triazole-substituted pyridazines.
While no specific examples of spirocyclisation reactions involving this compound are prominently documented, the functional handles available on this molecule could potentially be exploited for such transformations. For instance, the hydroxymethyl group could be elaborated into a dinucleophilic species which could then react with a suitable pyridazinedicarboxylate derivative to form a spirocyclic system. Such reactions would be of interest for the construction of novel three-dimensional heterocyclic frameworks.
Condensation and Cyclization Reactions with Diverse Reagents
The derivatization of this compound can be effectively achieved through its oxidation to the corresponding aldehyde, 3,6-dimethylpyridazine-4-carbaldehyde. This aldehyde serves as a versatile intermediate for various condensation and cyclization reactions, enabling the synthesis of a wide array of fused heterocyclic systems and other complex molecules. While specific literature examples detailing the condensation and cyclization reactions of 3,6-dimethylpyridazine-4-carbaldehyde are limited, its reactivity can be predicted based on the well-established chemistry of heterocyclic aldehydes. These reactions are pivotal in medicinal chemistry and materials science for generating novel molecular scaffolds.
Key reaction types that 3,6-dimethylpyridazine-4-carbaldehyde is anticipated to undergo include multicomponent reactions like the Biginelli and Hantzsch reactions, as well as Knoevenagel-type condensations. These methodologies offer pathways to complex molecular architectures from simple precursors in a single synthetic operation.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. It is expected that 3,6-dimethylpyridazine-4-carbaldehyde would readily participate in such reactions. For instance, its reaction with malononitrile (B47326) in the presence of a basic catalyst like piperidine (B6355638) or an environmentally benign catalyst would likely yield (3,6-dimethylpyridazin-4-yl)methylenemalononitrile. This product, an α,β-unsaturated nitrile, is a versatile intermediate for further chemical transformations, including Michael additions and cycloadditions, leading to the synthesis of various carbocyclic and heterocyclic compounds.
Similarly, condensation with other active methylene compounds such as ethyl cyanoacetate (B8463686) or diethyl malonate would provide access to the corresponding α,β-unsaturated esters. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Table 1: Representative Knoevenagel Condensation Reactions of 3,6-Dimethylpyridazine-4-carbaldehyde
| Active Methylene Compound | Product | Potential Applications of Product Class |
| Malononitrile | 2-((3,6-Dimethylpyridazin-4-yl)methylene)malononitrile | Synthesis of pyridines, pyrans, and other heterocycles |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3,6-dimethylpyridazin-4-yl)acrylate | Intermediate for pharmaceuticals and dyes |
| Diethyl Malonate | Diethyl 2-((3,6-dimethylpyridazin-4-yl)methylene)malonate | Precursor for barbiturates and other bioactive compounds |
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically under acidic conditions, to produce dihydropyrimidinones or dihydropyrimidinethiones. These products are of significant interest due to their wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.
It is highly probable that 3,6-dimethylpyridazine-4-carbaldehyde could serve as the aldehyde component in a Biginelli-type reaction. For example, a reaction with ethyl acetoacetate (B1235776) and urea would be expected to yield a dihydropyrimidinone bearing the 3,6-dimethylpyridazine (B183211) moiety. The use of thiourea in place of urea would similarly lead to the corresponding dihydropyrimidinethione. These reactions provide a straightforward route to novel pyridazine-substituted dihydropyrimidines, which could be screened for various biological activities.
Table 2: Plausible Biginelli Reaction of 3,6-Dimethylpyridazine-4-carbaldehyde
| β-dicarbonyl Compound | Urea/Thiourea | Product | Potential Biological Activities of Product Class |
| Ethyl Acetoacetate | Urea | 4-(3,6-Dimethylpyridazin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Calcium channel blockers, antiviral, antibacterial |
| Ethyl Acetoacetate | Thiourea | 4-(3,6-Dimethylpyridazin-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Antiviral, anti-inflammatory, anticancer |
| Acetylacetone | Urea | 5-Acetyl-4-(3,6-dimethylpyridazin-4-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Antitumor, anti-inflammatory |
Synthesis of Fused Pyridazine Systems
The aldehyde functionality of 3,6-dimethylpyridazine-4-carbaldehyde can also be utilized to construct fused heterocyclic systems. For instance, condensation with reagents possessing two nucleophilic sites can lead to the formation of new rings fused to the pyridazine core. A reaction with hydrazine (B178648) or its derivatives could lead to the formation of a pyridazino[4,5-c]pyridazine ring system.
Furthermore, reactions with enamines or enolates derived from cyclic ketones, followed by cyclization and aromatization, could provide access to pyridazino[4,5-b]quinolines and related structures. These fused systems are of interest in materials science for the development of novel dyes and organic electronic materials, as well as in medicinal chemistry for their potential as kinase inhibitors or DNA intercalating agents.
Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethylpyridazin 4 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms within a molecule.
Proton Nuclear Magnetic Resonance (1H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For (3,6-Dimethylpyridazin-4-yl)methanol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the two methyl groups, the methylene (B1212753) protons of the methanol (B129727) moiety, the hydroxyl proton, and the aromatic proton on the pyridazine (B1198779) ring.
The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons of the methyl groups at positions 3 and 6 of the pyridazine ring would likely appear as sharp singlets in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. The methylene protons of the hydroxymethyl group are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the region of δ 3.0-5.0 ppm. The lone aromatic proton on the pyridazine ring would be found further downfield, likely in the range of δ 7.0-7.5 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methyl (CH ₃) at C3 & C6 | 2.5 - 2.8 | Singlet |
| Methylene (CH ₂OH) | 4.5 - 5.0 | Singlet |
| Hydroxyl (OH ) | 3.0 - 5.0 | Broad Singlet |
| Pyridazine Ring (H ) | 7.0 - 7.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for each unique carbon atom.
The carbons of the two methyl groups are expected to appear in the upfield region, typically around δ 20-25 ppm. The carbon of the methylene group in the hydroxymethyl substituent would likely resonate in the range of δ 60-65 ppm. The carbon atoms of the pyridazine ring will be observed in the downfield region, generally between δ 120-160 ppm. The specific chemical shifts of the ring carbons are influenced by the positions of the nitrogen atoms and the substituents. The quaternary carbons (C3, C4, and C6) would be distinguishable from the protonated carbon (C5) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C H₃ at C3 & C6 | 20 - 25 |
| C H₂OH | 60 - 65 |
| C 5 (Pyridazine Ring) | 120 - 130 |
| C 4 (Pyridazine Ring) | 140 - 150 |
| C 3 & C 6 (Pyridazine Ring) | 155 - 165 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridazine ring are expected to produce a series of sharp bands in the aromatic region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. A significant band corresponding to the C-O stretching vibration of the primary alcohol would be observed in the range of 1000-1050 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| C=N, C=C (Aromatic Ring) | Stretching | 1400 - 1600 | Medium to Strong, Sharp |
| C-O (Primary Alcohol) | Stretching | 1000 - 1050 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be employed to further confirm the presence of the pyridazine ring through its characteristic ring breathing modes. The C-C and C-N stretching vibrations within the ring would also give rise to distinct Raman signals. However, detailed Raman data for this specific compound is not widely available in the literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy.
The fragmentation of the molecular ion under electron impact would likely involve several characteristic pathways. A common fragmentation for alcohols is the loss of a hydrogen atom (M-1) or a hydroxyl radical (M-17). Another prominent fragmentation pathway for this molecule would be the cleavage of the C-C bond between the pyridazine ring and the hydroxymethyl group, leading to the formation of a stable pyridazinyl cation. The pyridazine ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN molecules. The presence of methyl groups would also influence the fragmentation, potentially leading to the loss of a methyl radical (M-15).
| Ion | Fragmentation Pathway | Expected m/z |
| [M]⁺ | Molecular Ion | C₇H₁₀N₂O |
| [M-1]⁺ | Loss of H radical | C₇H₉N₂O |
| [M-15]⁺ | Loss of CH₃ radical | C₆H₇N₂O |
| [M-17]⁺ | Loss of OH radical | C₇H₉N₂ |
| [M-31]⁺ | Loss of CH₂OH radical | C₆H₇N₂ |
Due to the absence of publicly available scientific literature containing specific experimental data for the spectroscopic characterization of "this compound," it is not possible to generate an article that adheres to the user's strict requirements for detailed research findings, data tables, and a focus solely on this compound.
Searches for UV-Vis spectroscopic data and X-ray crystallographic studies for "this compound" did not yield any specific results for this molecule. The available scientific literature provides information on related pyridazine derivatives, but no direct experimental values or structural determinations for the requested compound.
Therefore, the generation of a scientifically accurate and factual article focusing exclusively on the electronic absorption spectroscopy and X-ray crystallography of "this compound" cannot be fulfilled at this time. To provide such an article would require access to primary research data that is not currently in the public domain.
Computational and Theoretical Investigations of 3,6 Dimethylpyridazin 4 Yl Methanol
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and predicting the behavior of molecules. These calculations offer a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's reactivity and spectroscopic signatures.
Theoretical studies on pyridazine (B1198779) derivatives often employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to investigate their electronic structure. researchgate.net An analysis of (3,6-Dimethylpyridazin-4-yl)methanol would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |
Note: These values are illustrative and based on typical calculations for similar heterocyclic compounds.
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). researchgate.netnih.gov By calculating the transition energies and oscillator strengths, a theoretical UV-Vis spectrum for this compound can be simulated, identifying the key electronic transitions, likely of the π→π* and n→π* type, characteristic of the pyridazine chromophore. researchgate.net
Furthermore, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra, when compared with experimental results, help in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation. researchgate.netresearchgate.net
Computational models are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For a molecule like this compound, theoretical studies could investigate various transformations, such as oxidation of the methanol (B129727) group or substitution reactions on the pyridazine ring.
By calculating the geometries and energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined. researchgate.net This information helps to predict the most likely reaction pathway. For instance, a computational study could model the esterification of the hydroxyl group, identifying the transition state structure and the energy barrier for the reaction, thereby providing a detailed molecular-level understanding of the process. While specific studies on this molecule are not prevalent, the methodologies are well-established for analyzing reaction mechanisms in heterocyclic chemistry.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend theoretical investigations to the study of molecular dynamics, conformational preferences, and intermolecular interactions, which are crucial for understanding the behavior of the compound in condensed phases.
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-C bond connecting the hydroxymethyl group to the pyridazine ring. A conformational analysis, typically performed using DFT methods, would involve rotating this bond and calculating the potential energy at each step to identify stable conformers (energy minima) and the energy barriers between them. researchgate.netresearchgate.net
The results would likely show one or more low-energy conformations determined by the steric interactions between the hydroxymethyl group and the adjacent methyl group on the pyridazine ring, as well as potential weak intramolecular hydrogen bonding between the hydroxyl hydrogen and a ring nitrogen atom. Understanding the preferred conformation is essential as it influences the molecule's crystal packing and its interactions with other molecules.
The presence of a hydroxyl group and nitrogen atoms in the pyridazine ring makes this compound capable of forming strong hydrogen bonds. Molecular modeling can be used to study these interactions, particularly in solvated forms, such as a methanol solvate. mdpi.com
In a hypothetical methanol solvate crystal structure, the this compound molecule would act as both a hydrogen bond donor (via its -OH group) and an acceptor (via its -OH oxygen and ring nitrogens). The solvent methanol molecules could then bridge these molecules, leading to the formation of extended supramolecular architectures like chains or sheets. sunway.edu.my For instance, a common motif could involve an O-H···N hydrogen bond between the hydroxyl group of the molecule and a pyridazine nitrogen of an adjacent molecule, or the methanol solvent could form a bridge: (pyridazin-4-yl)-C-O-H···O(H)-CH₃···N(pyridazine). nih.govresearchgate.net These hydrogen bonding networks are the primary forces governing the crystal packing of the solvate. mdpi.com Hirshfeld surface analysis could also be computationally employed to quantify the different types of intermolecular contacts within the crystal structure. sunway.edu.my
Table 2: Potential Hydrogen Bond Interactions in a this compound Solvate
| Donor | Acceptor | Type of Interaction |
| Hydroxyl (-OH) | Pyridazine Nitrogen (N) | Intermolecular Hydrogen Bond |
| Hydroxyl (-OH) | Methanol Oxygen | Intermolecular Hydrogen Bond |
| Methanol Hydroxyl (-OH) | Pyridazine Nitrogen (N) | Intermolecular Hydrogen Bond |
| Methanol Hydroxyl (-OH) | Hydroxyl Oxygen | Intermolecular Hydrogen Bond |
Structure-Activity Relationship (SAR) Predictions through Computational Methods
Computational methods are instrumental in modern drug discovery for predicting the biological activity of novel compounds and for guiding the synthesis of more potent and selective analogs. For the pyridazine class of compounds, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking are frequently employed to elucidate the key structural features that govern their biological effects. nih.govresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to correlate steric and electrostatic fields with biological outcomes, such as fungicidal or enzyme inhibitory activity. nih.govresearchgate.net
A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of derivatives with variations at specific positions. For instance, the methyl groups at positions 3 and 6 could be replaced with other alkyl or aryl groups, and the hydroxymethyl group at position 4 could be modified to other functional groups (e.g., -COOH, -CONH2, -CH2NH2). The biological activity of these compounds would then be determined experimentally, and this data would be used to build a QSAR model. The model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.
Table 1: Hypothetical QSAR Descriptors for Analogs of this compound
| Compound | R1 (-CH3) | R2 (-CH3) | R3 (-CH2OH) | LogP | Molar Refractivity | Predicted Activity (IC50, µM) |
| Analog 1 | -CH3 | -CH3 | -COOH | 1.2 | 45.6 | 5.8 |
| Analog 2 | -C2H5 | -CH3 | -CH2OH | 2.1 | 50.2 | 12.3 |
| Analog 3 | -CH3 | -Cl | -CH2OH | 2.5 | 48.9 | 8.1 |
| Analog 4 | -CH3 | -CH3 | -CONH2 | 1.0 | 47.1 | 3.5 |
This table is for illustrative purposes to show the type of data generated in a QSAR study and does not represent actual experimental or computational results for these specific compounds.
Pharmacophore Analysis
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. For a compound like this compound, a pharmacophore model could be developed based on its structure and the known binding site of a target protein.
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Donor/Acceptor: The hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor.
Aromatic Ring: The pyridazine ring itself can engage in π-π stacking or other aromatic interactions.
Hydrophobic Features: The two methyl groups at positions 3 and 6 provide hydrophobic character to the molecule.
A pharmacophore model would define the spatial relationships between these features that are optimal for binding to a target. This model could then be used to screen large virtual libraries of compounds to identify other molecules that fit the pharmacophore and are therefore likely to have similar biological activity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is used to understand the binding mode of a compound and to predict its binding affinity.
In a molecular docking study of this compound, the 3D structure of the compound would be "docked" into the binding site of a target protein. The docking algorithm would explore different possible binding poses and score them based on factors such as intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) and conformational strain.
The results of a docking study could reveal key interactions between this compound and the amino acid residues of the target's active site. For example, the hydroxyl group might form a hydrogen bond with a specific residue, while the pyridazine ring could be involved in stacking interactions with an aromatic amino acid. This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications that could enhance binding affinity.
Table 2: Predicted Binding Interactions from a Hypothetical Molecular Docking Study
| Ligand Feature | Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |
| -OH group | Serine 122 | Hydrogen Bond | -8.2 |
| Pyridazine Ring | Tyrosine 234 | π-π Stacking | |
| 3-Methyl group | Leucine 87 | Hydrophobic | |
| 6-Methyl group | Valine 156 | Hydrophobic |
This table is for illustrative purposes to show the type of data generated in a molecular docking study and does not represent actual results.
Advanced Applications and Research Trajectories of 3,6 Dimethylpyridazin 4 Yl Methanol and Its Derivatives
Catalysis and Coordination Chemistry
The electron-deficient nature of the pyridazine (B1198779) ring, combined with the potential for substitution, makes its derivatives attractive candidates for applications in catalysis and coordination chemistry. researchgate.net The nitrogen atoms can act as coordination sites for metal ions, forming stable complexes that can be employed in various catalytic processes. researchgate.net
Ligand Design for Metal Complexes in Homogeneous Catalysis
Pyridazine derivatives are utilized as ligands in the design of metal complexes for homogeneous catalysis. lifechemicals.com Their unique electronic properties and ability to form stable coordination compounds are key to this application. nih.gov The coordination chemistry of pyridine-type ligands has been instrumental in incorporating a wide range of metal ions into functional materials. nih.gov
Research has demonstrated that tridentate pyridazine ligands can be synthesized in high yields and react with first-row transition metal nitrates to form various complexes. researchgate.net The stoichiometry and structure of these complexes are influenced by the substituents on the pyridazine ring, highlighting the tunability of these ligands. researchgate.net For instance, the coordination of a pyrazine derivative with metal ions like Mn(II), Co(II), Fe(III), and Ni(II) has been shown to occur through the azomethine nitrogen atom and a nitrogen atom from the pyrazine ring, confirming the bidentate nature of the ligand in these cases. nih.gov
| Ligand Type | Metal Ions | Application | Key Findings |
| Tridentate Pyridazine Ligands | Co, Ni, Cu, Zn | Homogeneous Catalysis | Substituents on the pyridazine ring influence the stoichiometry and structure of the resulting metal complexes. researchgate.net |
| Pyrazine-2-carbohydrazonamide Derivatives | Mn(II), Co(II), Fe(III), Ni(II) | Coordination Chemistry | Ligand acts as a bidentate coordinator through azomethine and pyrazine nitrogen atoms. nih.gov |
| Pyrazine-2,5-diyldimethanol | Cu(II) | Supramolecular Chemistry | Methanol (B129727) groups participate in hydrogen bonding to form extended networks. mdpi.com |
Role in Biocatalysis Mimicry
The structural features of pyridazine derivatives make them suitable for mimicking biological catalytic systems. The precise arrangement of nitrogen atoms can model the active sites of metalloenzymes. While direct research on (3,6-Dimethylpyridazin-4-yl)methanol in biocatalysis mimicry is not prominent, studies on related pyridine (B92270) derivatives show their potential. For example, pyridine derivatives have been shown to modify bacterial DNA, indicating interactions with biological macromolecules that are central to biocatalysis. mdpi.com This suggests that pyridazine-based compounds could be designed to interact with biological targets in a manner that mimics enzymatic processes.
Contributions to Materials Science and Advanced Materials
The pyridazine scaffold is increasingly being incorporated into advanced materials due to its electronic and photophysical properties. liberty.edu Derivatives of pyridazine are being explored for applications in organic electronics and specialty polymers.
Development of Pyridazine-Based Luminescent Materials (e.g., OLEDs)
Pyridazine derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs), serving as emitters, hosts, or components of thermally activated delayed fluorescence (TADF) materials. nih.govresearchgate.net The electron-accepting nature of the pyridazine ring makes it a suitable component in donor-acceptor type molecules, which are crucial for efficient OLEDs. nih.gov
Several studies have highlighted the potential of pyridazine-based materials in OLEDs:
Thermally Activated Delayed Fluorescence (TADF): Donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized. Combining pyridazine with phenoxazine donor units has led to emitters with high reverse intersystem crossing rates and fast delayed fluorescence, which are desirable for high-efficiency OLEDs. researchgate.net
Phosphorescent OLEDs (PhOLEDs): Pyridazine-based iridium (III) complexes have been synthesized and shown to be effective in phosphorescent OLEDs, potentially reducing manufacturing costs and improving efficiency. liberty.edu Symmetric tetradentate Pt(II) complexes with pyridazine ligands have been developed for highly efficient orange OLEDs, exhibiting excellent thermal stability and narrow emission spectra. rsc.org
Host Materials: Pyridazine derivatives have been reported as effective host materials for phosphorescent OLEDs. nih.gov New pyridinyl-carbazole-based host materials have been developed for both blue and green PhOLEDs, showing high thermal stability and good performance characteristics. mdpi.com
| Material Type | Application | Performance Metric | Compound/Complex |
| TADF Emitter | OLEDs | High reverse intersystem crossing rate (kRISC of 3.9 × 10^6 s−1) | Pyridazine-phenoxazine derivatives researchgate.net |
| Phosphorescent Emitter | Orange OLEDs | High brightness (54,918 cd m−2) and efficiency (16.94%) | Aza-triptycene pyridazine Pt(II) complexes rsc.org |
| Host Material | Blue and Green PhOLEDs | High thermal stability (up to 386 °C) and efficiency | Pyridinyl-carbazole derivatives mdpi.com |
Applications in Specialty Polymer Synthesis
The synthesis of new pyridazine-based monomers and their corresponding polymers is an active area of research for applications in organic photovoltaics and other electronic devices. researchgate.net The electron-withdrawing nature of the pyridazine core can be harnessed to create conjugated polymers with tailored electronic properties. researchgate.net
New aromatic compounds with a pyridazine core have been synthesized and polymerized. researchgate.net These resulting conjugated polymers have been tested in organic solar cells, demonstrating the potential of this class of materials in photovoltaic applications. researchgate.net Furthermore, pyridine-based polymers have been synthesized for use as electron donor layers in organic solar cells, showing properties suitable for such devices. researchgate.net The functional groups on this compound, particularly the hydroxyl group, could serve as a point for polymerization, allowing for its incorporation into specialty polymers.
Agrochemical Development
The pyridazine heterocycle is a significant scaffold in the field of crop protection chemistry. researchgate.net Pyridazine derivatives have demonstrated a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.netmdpi.com
The structure-activity relationship (SAR) of pyridazine-based compounds is a key area of study for developing new and effective agrochemicals. nih.gov The biological activity of these molecules is often related to the type, number, position, and physicochemical properties of the substituents on the aromatic rings. researchgate.net For example, the first pyridazine-based herbicide, Chloridazone, was introduced in 1964 and is still in use. lifechemicals.com
Recent research has focused on the synthesis of novel pyridazine derivatives with potential agrochemical applications:
Insecticides: A series of [6-(3-pyridyl)pyridazin-3-yl]amides were discovered to have aphicidal properties. nih.gov Further optimization by replacing the amide moiety with hydrazines, hydrazones, or hydrazides led to compounds with increased potency against aphids. nih.gov
Herbicides: A new herbicidal pyridazine derivative, 6-chloro-3-[(4-fluorophenoxy)methyl] nih.govresearchgate.netresearchgate.net triazolo [4,3-b] pyridazine, has been synthesized and shown to be a potential agent against certain fungi. liberty.edu
Fungicides: Research on pyridine compounds led to the discovery of the fungicide pyrifenox, and the structure-activity relationships of these compounds have been studied to develop efficient syntheses. acs.org
The presence of methyl and methanol groups on the pyridazine ring of this compound provides opportunities for further functionalization to explore and optimize its potential as a lead structure in the development of new agrochemicals.
Medicinal Chemistry Building Blocks and Mechanisms
The pyridazine ring is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. nih.gov Its chemical reactivity allows for the construction of diverse molecular architectures, making it a valuable building block in drug discovery. core.ac.ukorganic-chemistry.org For instance, pyridazino[3,4-d] nih.govnih.govoxazin-5-one derivatives have been utilized as key intermediates in the preparation of other novel heterocyclic compounds. ekb.eg
Synthetic strategies have been developed to transform pyridazine derivatives into a variety of fused systems. One approach uses a pyridazine compound as a starting material to react with different nucleophiles, such as hydroxylamine, hydrazine (B178648), malononitrile (B47326), and ethyl cyanoacetate (B8463686), to yield a range of fused heterocyclic products. nih.gov Another strategy involves the synthesis of functionalized pyridazines that serve as platforms for creating bi-heterocyclic scaffolds, including pyrazolo[4,3-c]pyridazines and thieno[3,2-c]pyridazines. core.ac.uk The development of synthetic pathways to pyrido[3,4-c]pyridazines and their polycyclic derivatives further illustrates the utility of the pyridazine core in generating novel chemical entities. mdpi.com
Pyridazine and pyridazinone scaffolds have proven to be highly effective in the design of selective enzyme inhibitors, particularly for monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. nih.govnih.gov
A study involving sixteen novel pyridazinone derivatives identified two compounds, TR2 and TR16, as potent and highly selective MAO-B inhibitors with IC50 values of 0.27 µM and 0.17 µM, respectively. uniba.it Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. nih.govuniba.it Another series of twelve pyridazinone derivatives containing a (2-fluorophenyl) piperazine moiety was developed, with compound T6 emerging as an exceptionally potent MAO-B inhibitor with an IC50 value of 0.013 µM. mdpi.com These compounds were also found to be selective, competitive, and reversible. mdpi.com Furthermore, research on pyridazinobenzylpiperidine derivatives led to the discovery of compound S5, a potent and selective MAO-B inhibitor with an IC50 of 0.203 μM and a competitive, reversible mechanism of action. nih.gov
Beyond MAO-B, pyridazine-based sulphonamides have been investigated as multi-target inhibitors, showing activity against carbonic anhydrases (CAs), which are zinc-containing metalloenzymes, as well as cyclooxygenase (COX) enzymes. mdpi.com
Table 2: Selective MAO-B Inhibitors Based on the Pyridazine Scaffold
| Compound Series | Lead Compound | IC50 (MAO-B) | Inhibition Type | Reference |
|---|---|---|---|---|
| Pyridazinone derivatives | TR16 | 0.17 µM | Competitive, Reversible | nih.govuniba.it |
| Pyridazinone derivatives | TR2 | 0.27 µM | Competitive, Reversible | nih.govuniba.it |
| Pyridazinones with (2-fluorophenyl) piperazine | T6 | 0.013 µM | Competitive, Reversible | mdpi.com |
| Pyridazinobenzylpiperidines | S5 | 0.203 µM | Competitive, Reversible | nih.gov |
The pyridazine framework is a recognized structural feature in the development of anticonvulsant agents. nih.govsphinxsai.com The mechanism of action for many antiepileptic drugs involves the modulation of neuronal excitation and inhibition, primarily through interaction with voltage-gated ion channels, enhancement of GABA-mediated neurotransmission, or attenuation of glutamate-mediated signaling. epilepsysociety.org.uk
Research into pyridazine derivatives suggests that their anticonvulsant effects are often mediated through the GABAergic system. nih.gov For example, in silico docking studies of certain pyrido[2,3-d] pyridazines have indicated a high binding affinity for the GABA-A receptor, which is a plausible mechanism for their observed anticonvulsant activity. researchgate.net
A detailed study of 3-substituted pyridazines and fused triazolopyridazines identified compound 25 (3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine) as a highly potent anticonvulsant in maximal electroshock-induced seizure models. nih.gov Further investigation showed it was also effective against seizures induced by pentylenetetrazole and strychnine. These findings suggest that its pharmacological activity is linked to the modulation of both glycinergic and GABAergic transmission. nih.gov Benzodiazepines, which are well-known anticonvulsants, act as positive allosteric modulators of GABA-A receptors, and it is believed that some pyridazine derivatives may exert their effects through similar pathways. nih.gov
Pyridazine and pyridazinone derivatives have emerged as a significant class of anti-inflammatory agents, with many compounds designed to selectively inhibit cyclooxygenase-2 (COX-2). nih.govnih.gov This selectivity is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. researchgate.netmdpi.com
The primary in vitro mechanism for the anti-inflammatory action of these compounds is the inhibition of prostaglandin biosynthesis through the blockade of COX enzymes. nih.gov One study reported new pyridazine derivatives, with compound 6b showing potent COX-2 inhibition (IC50 = 0.18 µM) and a selectivity index of 6.33 over COX-1. nih.gov Molecular docking suggested this selectivity is due to the compound's ability to interact with the essential amino acid His90 in the active site of the COX-2 enzyme. nih.gov
In addition to direct enzyme inhibition, some pyridazine derivatives modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines. nih.gov For instance, certain pyridazinone derivatives were found to inhibit the production of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE2) in lipopolysaccharide-stimulated macrophage cells. nih.gov Other research has pointed to the regulation of pathways involving Thromboxane A2 (TxA2) and the immunomodulatory cytokine TGF-β1 as additional mechanisms of action. nih.govresearchgate.net
Table 3: COX-2 Inhibition by Pyridazine Derivatives
| Compound | IC50 (COX-2) | Selectivity Index (COX-2/COX-1) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 4e | 0.356 µM | Not specified | Inhibition of COX-2 and pro-inflammatory cytokines (iNOS, TNF-α, IL-6, PGE2) | nih.gov |
| 3d | 0.425 µM | Not specified | Inhibition of COX-2 and pro-inflammatory cytokines (iNOS, TNF-α, IL-6, PGE2) | nih.gov |
| 6b | 0.18 µM | 6.33 | Interaction with His90 in COX-2 active site | nih.gov |
| 4c | 0.26 µM | Not specified | Potent inhibition of COX-2 enzyme | nih.gov |
Beyond their fungicidal effects, pyridazine derivatives have been investigated for their broader antimicrobial properties, including antibacterial activity. researchgate.nettandfonline.com Various studies have synthesized and screened libraries of pyridazine-containing compounds against a range of bacterial pathogens. biomedpharmajournal.orgchula.ac.th
Research on tricyclic indeno[2,1-c]pyridazine N-oxides revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, although they were inactive against Gram-negative strains. nih.gov In contrast, other pyridazinone derivatives have demonstrated a broader spectrum of activity. For example, compound IIIa from one series showed excellent antibacterial activity against both the Gram-positive S. pyogen and the Gram-negative E. coli. biomedpharmajournal.org
Structure-activity relationship studies have provided insights into the features that govern antibacterial efficacy. In the pyrrolopyridazine series, it was found that saturated or partially saturated compounds possess stronger activity than their aromatic counterparts. nih.gov The degree of saturation also influenced selectivity, with saturated derivatives being more active against Pseudomonas aeruginosa, while partially saturated analogs were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov Fused systems like pyrazolo-pyridazines have also been frequently reported to possess significant action against both Gram-positive and Gram-negative bacteria. ignited.in
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the pro-apoptotic activities of the chemical compound this compound. Consequently, detailed research findings, data tables, and specific mechanisms related to its potential as a pro-apoptotic agent cannot be provided.
The explicit focus of the requested article is strictly on "this compound" in the context of "Research into Pro-apoptotic Agents and Mechanisms." Without any primary or secondary research data on this specific topic for this particular compound, the generation of a scientifically accurate and informative article section as outlined is not possible.
Further research would be required to investigate the potential pro-apoptotic effects of this compound and its derivatives to determine if they have any trajectory in this area of advanced applications.
Future Research Directions and Emerging Paradigms for 3,6 Dimethylpyridazin 4 Yl Methanol
Exploration of Unconventional Synthetic Pathways
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of (3,6-Dimethylpyridazin-4-yl)methanol. Future research will likely deviate from traditional methods to explore more sophisticated and unconventional pathways that offer improved yields, stereoselectivity, and atom economy.
One promising avenue is the application of aza-Diels-Alder reactions. organic-chemistry.org These cycloaddition reactions, particularly those involving 1,2,3-triazines as dienes, could provide a highly regioselective route to pyridazine (B1198779) cores under metal-free and neutral conditions. organic-chemistry.org Adapting this methodology for the specific substitution pattern of this compound could represent a significant advancement over existing multi-step syntheses.
Another area of exploration is the use of visible-light-mediated photocatalysis. acs.org This green chemistry approach could enable the construction of the pyridazine ring or the introduction of functional groups under mild and environmentally friendly conditions, potentially reducing the reliance on harsh reagents and elevated temperatures. acs.org Research in this direction would focus on identifying suitable photocatalysts and reaction conditions to achieve the desired transformations efficiently.
| Synthetic Pathway | Potential Advantages | Key Research Challenges |
| Aza-Diels-Alder Reactions | High regioselectivity, Metal-free conditions, Broad substrate compatibility. organic-chemistry.org | Design of appropriate 1,2,3-triazine (B1214393) and dienophile precursors. |
| Visible-Light Photocatalysis | Environmentally friendly, Mild reaction conditions, Novel bond formations. acs.org | Catalyst selection and optimization, Understanding reaction mechanisms. |
| C-H Activation Strategies | Increased atom economy, Direct functionalization of the pyridazine core. | Achieving high selectivity at the desired position, Catalyst development. |
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules with tailored properties. mdpi.comnih.gov For this compound, these computational tools can be leveraged to predict its physicochemical properties, biological activities, and potential applications.
Generative models, a subset of AI, can explore vast chemical spaces to design novel derivatives of this compound with enhanced characteristics. github.com By training these models on large datasets of known molecules and their properties, researchers can generate new structures with a high probability of exhibiting desired functionalities. github.com This in silico approach can significantly accelerate the discovery of new lead compounds for various applications, reducing the time and cost associated with traditional trial-and-error methods. nih.gov
Furthermore, ML algorithms can be employed to build predictive models for structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov These models can help researchers understand how modifications to the structure of this compound influence its behavior, guiding the rational design of next-generation compounds. nih.gov
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound can be achieved through the use of advanced in situ spectroscopic techniques. spectroscopyonline.com Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction outcome. rsc.org
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, products, and intermediates throughout the course of a reaction. spectroscopyonline.com This data can be used to optimize reaction conditions, improve yields, and ensure the safe scale-up of synthetic processes. The application of these techniques could be particularly insightful for complex, multi-step syntheses of this compound derivatives. mdpi.com
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In Situ FTIR | Functional group changes, Reaction kinetics. spectroscopyonline.com | Monitoring the formation of the pyridazine ring or the introduction of substituents. |
| In Situ Raman | Molecular vibrations, Crystal form changes. spectroscopyonline.com | Studying polymorphism and crystallization processes. |
| In Situ NMR | Structural elucidation of intermediates, Reaction pathways. | Identifying transient species in complex reaction mechanisms. |
| Terahertz Rotational Spectroscopy | Unambiguous molecular recognition, Quantitative concentration measurements. acs.org | Monitoring gas-phase reactants and products in catalytic processes. acs.org |
Development of Sustainable Production Methodologies
The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For this compound, future research will focus on creating sustainable production methodologies that minimize environmental impact and maximize resource efficiency. mdpi.com
This includes the use of renewable starting materials, the development of catalytic processes to replace stoichiometric reagents, and the use of environmentally benign solvents. acs.org For instance, exploring enzymatic catalysis could offer a highly selective and sustainable route to this compound and its derivatives. Biocatalysis often proceeds under mild conditions and can lead to the formation of enantiomerically pure products.
Furthermore, the development of continuous flow manufacturing processes for the synthesis of this compound could offer significant advantages over traditional batch production. Flow chemistry can lead to improved safety, better process control, and higher yields.
Expansion into Novel Interdisciplinary Applications
While the current applications of this compound are not extensively documented, its unique chemical structure suggests potential for a wide range of interdisciplinary applications. Pyridazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov Future research could therefore focus on evaluating this compound and its analogues as potential therapeutic agents.
Beyond medicine, the pyridazine scaffold can be found in agrochemicals and materials science. organic-chemistry.org The specific substitution pattern of this compound could impart unique properties relevant to these fields. For example, it could serve as a building block for the synthesis of novel polymers with interesting thermal or optical properties, or as a scaffold for the development of new herbicides or fungicides. The exploration of these diverse applications will require collaborative efforts across different scientific disciplines.
Q & A
Q. What are the optimized synthetic routes for (3,6-Dimethylpyridazin-4-yl)methanol, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclization and functionalization steps. For pyridazine derivatives, refluxing in ethanol or dimethylformamide (DMF) with controlled temperature (70–90°C) and stoichiometric ratios of precursors (e.g., hydrazine derivatives and aldehydes) is common . Key parameters:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, pyridazine ring vibrations at 1500–1600 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase C18 columns with methanol/water gradients (UV detection at 245–276 nm) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can researchers address solubility challenges during experimental design?
Solubility varies with solvent polarity. Pre-screening in DMSO, ethanol, or DMF is recommended. For biological assays, DMSO stock solutions (10 mM) diluted in aqueous buffers (<1% DMSO) minimize toxicity . Co-solvents like polyethylene glycol (PEG) enhance aqueous solubility .
Advanced Research Questions
Q. What computational methods predict the electronic and structural properties of this compound?
- DFT calculations : Gaussian or ORCA software models ground-state dipole moments, HOMO-LUMO gaps, and charge distribution using B3LYP/6-31G(d) basis sets .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., enzymes or receptors) .
Q. How do structural modifications to the pyridazine ring affect bioactivity?
Comparative studies on analogs (e.g., chloro or methoxy substitutions) reveal:
- Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
- Methyl groups improve metabolic stability by steric hindrance .
Methodology: Synthesize derivatives via Suzuki coupling or nucleophilic aromatic substitution, then assay for antimicrobial or receptor-binding activity .
Q. What strategies resolve contradictions in reported biological data for pyridazine derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Control experiments : Use competitive inhibitors or knockout models to isolate mechanisms .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
